2-(Phenoxymethyl)naphthalene
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Overview
Description
2-(Phenoxymethyl)naphthalene is an organic compound with the molecular formula C17H14O It consists of a naphthalene ring system substituted with a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Phenoxymethyl)naphthalene can be synthesized through several methods. One common synthetic route involves the reaction of 2-(bromomethyl)naphthalene with phenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Phenoxymethyl)naphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the naphthalene ring is substituted by electrophiles such as halogens, nitro groups, or alkyl groups.
Reduction: Reduction reactions can convert the phenoxymethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and catalysts such as FeBr3 or AlCl3.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted naphthalene derivatives with various functional groups.
Oxidation: Aldehydes, carboxylic acids, or ketones depending on the reaction conditions.
Reduction: Reduced forms of the phenoxymethyl group, such as methyl or methylene groups.
Scientific Research Applications
2-(Phenoxymethyl)naphthalene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Phenoxymethyl)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The phenoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Methylnaphthalene: Similar in structure but lacks the phenoxymethyl group.
2-(Chloromethyl)naphthalene: Contains a chloromethyl group instead of a phenoxymethyl group.
2-(Bromomethyl)naphthalene: Contains a bromomethyl group instead of a phenoxymethyl group.
Uniqueness
2-(Phenoxymethyl)naphthalene is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
68299-58-1 |
---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(phenoxymethyl)naphthalene |
InChI |
InChI=1S/C17H14O/c1-2-8-17(9-3-1)18-13-14-10-11-15-6-4-5-7-16(15)12-14/h1-12H,13H2 |
InChI Key |
DXEYHDJPVYAZDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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